molecular formula C19H18F2N4O3S B2864626 N-[(3,5-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide CAS No. 1322789-38-7

N-[(3,5-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2864626
CAS No.: 1322789-38-7
M. Wt: 420.43
InChI Key: OEYKRPNJZBMKJW-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18F2N4O3S and its molecular weight is 420.43. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activities

  • Study Overview: Research has been conducted on pyrazole-sulfonamide derivatives, including compounds similar to the one , for their antiproliferative activities. These compounds were tested against various cell lines to determine their effectiveness in inhibiting cell growth.
  • Findings: Certain pyrazole-sulfonamide derivatives displayed significant antiproliferative activities. For instance, some compounds showed cell-selective effects against rat brain tumor cells (C6) and broad-spectrum antitumor activity comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Antifungal Activity

  • Study Overview: The antifungal activities of pyrazole-4-carboxamide derivatives, closely related to the compound , were investigated. These compounds were tested against various phytopathogenic fungi.
  • Findings: The derivatives exhibited moderate to excellent antifungal activities. Some compounds demonstrated higher antifungal activity than established fungicides (Du et al., 2015).

Antibacterial and Antifungal Activities

  • Study Overview: Research on thiophene-based pyrazole and isoxazole derivatives, which are structurally similar to the target compound, explored their antimicrobial properties.
  • Findings: These compounds showed potential antibacterial activity against certain bacteria like B. subtilis and antifungal activity against fungi like A. niger (Sowmya et al., 2018).

Cytotoxic Evaluation

  • Study Overview: Studies have been conducted to evaluate the cytotoxicity of various pyrazole-carboxamide analogues, focusing on their potential as anticancer agents.
  • Findings: Some analogues displayed promising cytotoxicity against cancer cell lines, highlighting their potential in cancer therapy (Ahsan et al., 2018).

Molecular Interaction Studies

  • Study Overview: Interaction studies of pyrazole-carboxamide compounds with specific receptors, such as the CB1 cannabinoid receptor, have been performed.
  • Findings: These studies provide insights into the molecular mechanisms of how such compounds interact with receptors, which is crucial for drug design (Shim et al., 2002).

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4O3S/c1-11-3-5-16(6-4-11)25-29(27,28)19-17(12(2)23-24-19)18(26)22-10-13-7-14(20)9-15(21)8-13/h3-9,12,17,19,23-25H,10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCSIHRUKRXHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(NN1)S(=O)(=O)NC2=CC=C(C=C2)C)C(=O)NCC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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